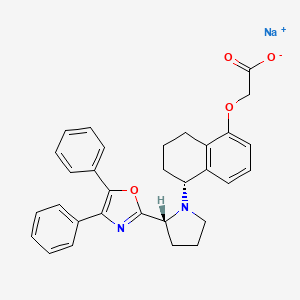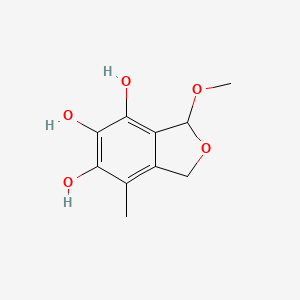![molecular formula C26H40O2 B1674086 (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Overview
Description
L-759,633 is a synthetic organic compound known for its role as a selective agonist for the cannabinoid receptor 2 (CB2). It has a chemical formula of C26H40O2 and a molar mass of 384.604 g/mol . This compound is particularly notable for its high selectivity towards CB2 receptors over CB1 receptors, making it a valuable tool in cannabinoid research .
Mechanism of Action
Target of Action
L-759,633 is a cannabinoid agonist that primarily targets the CB2 receptor . The CB2 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in the immune system .
Mode of Action
L-759,633 acts as a fairly selective agonist for the CB2 receptor, with a selectivity of 163x for CB2 over CB1 . It binds to the CB2 receptor and triggers a response, leading to various physiological effects.
Biochemical Pathways
Upon binding to the CB2 receptor, L-759,633 inhibits the production of cyclic AMP (cAMP) stimulated by forskolin . This inhibition occurs in cells transfected with CB2 or CB1 receptors . The reduction in cAMP levels can influence various downstream signaling pathways, leading to changes in cellular functions.
Result of Action
L-759,633 produces effects similar to other cannabinoid agonists, such as analgesia . Due to its weak activity at the cb1 receptor, it has little or no sedative or psychoactive effects . It also has a relatively strong anti-inflammatory effect due to its strong activity at the CB2 receptor . In a study, L-759,633 demonstrated a dose-dependent analgesic effect in a rat model of neuropathic pain .
Biochemical Analysis
Biochemical Properties
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cannabinoid receptors, particularly CB2 receptors, which are involved in various physiological processes . The nature of these interactions often involves binding to the active sites of these receptors, leading to modulation of their activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CB2 receptors can lead to anti-inflammatory effects, which are crucial in managing conditions like chronic pain and inflammation . Additionally, it can modulate the expression of genes involved in these pathways, thereby altering cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for CB2 receptors, leading to their activation . This activation can result in the inhibition or activation of downstream signaling pathways, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate enzyme activity also plays a role in its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall metabolism . Threshold effects are also noted, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s distribution is also influenced by its lipophilicity, allowing it to cross cell membranes easily.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect the compound’s efficacy by ensuring it reaches the appropriate sites of action within the cell.
Preparation Methods
The synthesis of L-759,633 involves several steps, starting with the preparation of the core benzochromene structure. The synthetic route typically includes the following steps:
Formation of the benzochromene core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as methoxy and trimethyl groups to the benzochromene core.
Final modifications: Addition of the 2-methyloctan-2-yl group to complete the synthesis.
Chemical Reactions Analysis
L-759,633 undergoes various chemical reactions, primarily involving its functional groups. Some of the key reactions include:
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The benzochromene core can be reduced to form dihydro derivatives.
Substitution: The trimethyl groups can undergo substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-759,633 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a reference compound in cannabinoid research to study the selectivity and activity of CB2 receptors.
Medicine: Explored for its potential therapeutic effects in conditions such as neuropathic pain and cancer. .
Comparison with Similar Compounds
L-759,633 is often compared with other cannabinoid receptor agonists such as L-759,656 and L-768,242 . These compounds share similar structures and mechanisms of action but differ in their selectivity and potency:
L-759,633’s high selectivity for CB2 receptors makes it unique among these compounds, offering targeted therapeutic potential with minimal psychoactive effects .
Properties
IUPAC Name |
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFMHSFGODDLKI-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


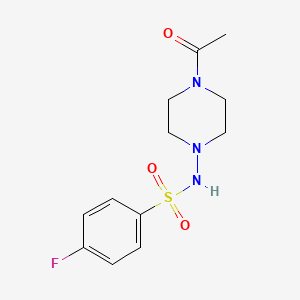
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)
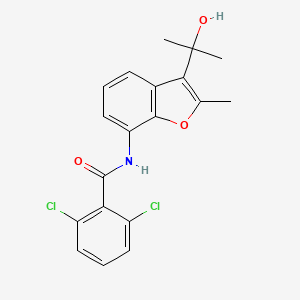
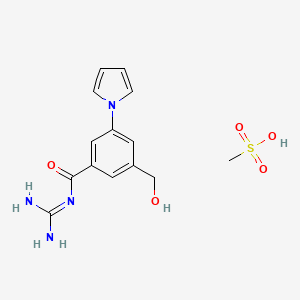
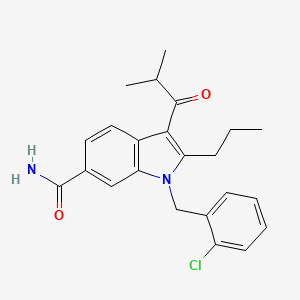
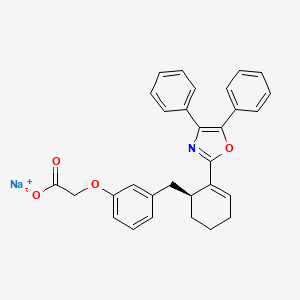
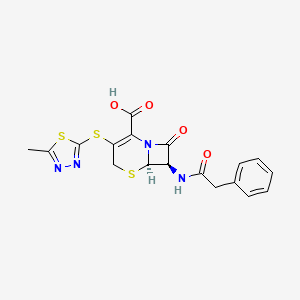
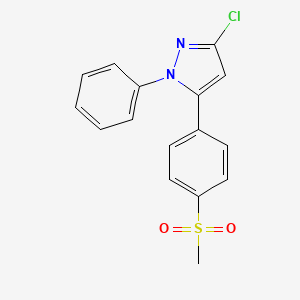
![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)
![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[[2,4-dichloro-3-[[2-methoxy-1-(pyridin-2-ylmethyl)benzimidazol-4-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B1674018.png)
